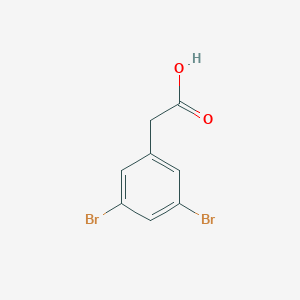

3,5-Dibromophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dibromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQNLWCPZSORSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415837 | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188347-49-1 | |

| Record name | 3,5-Dibromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188347-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromophenylacetic acid, a halogenated aromatic compound with applications in biological research, particularly in the study of receptor activity. This document details its chemical identity, physicochemical properties, plausible synthetic routes with experimental protocols, and its role in drug discovery, focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Core Compound Information

CAS Number: 188347-49-1

This compound is a derivative of phenylacetic acid with two bromine substituents on the phenyl ring. These halogen atoms significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to limited availability of experimental data for some properties, computed values are included and specified as such.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | ChemicalBook[1] |

| Molecular Weight | 293.94 g/mol | Calculated |

| Appearance | White to off-white solid | Assumed based on related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| XLogP3-AA | 3.5 (Computed) | PubChem |

For comparison, the properties of the related compound, 3,5-dibromobenzoic acid, are provided in the table below.

| Property | Value | Source |

| CAS Number | 618-58-6 | Cheméo[2] |

| Molecular Weight | 279.91 g/mol | Cheméo[2] |

| Melting Point | 218-220 °C | Sigma-Aldrich |

| logPoct/wat | 2.910 (Computed) | Cheméo[2] |

| log10WS | -3.86 (Computed) | Cheméo[2] |

Synthesis and Experimental Protocols

Method 1: Hydrolysis of 3,5-Dibromobenzyl Cyanide

This is a classic and reliable method for the synthesis of phenylacetic acids.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromobenzyl cyanide (1.0 eq), water (10.0 eq), and concentrated sulfuric acid (5.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any remaining acid. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the purified product.

Method 2: Willgerodt-Kindler Reaction of 3,5-Dibromoacetophenone

This method allows for the conversion of an acetophenone to a phenylacetic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 3,5-dibromoacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

-

Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation and Purification: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.[3]

References

physical and chemical properties of 3,5-Dibromophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromophenylacetic acid (CAS No: 188347-49-1). Due to the limited availability of experimental data in publicly accessible literature, this document combines reported information for structurally related compounds with predicted data to offer a thorough profile. All predicted values are clearly indicated.

Compound Identification and Structure

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its physicochemical properties and reactivity.

| Identifier | Value |

| IUPAC Name | 2-(3,5-dibromophenyl)acetic acid |

| CAS Number | 188347-49-1[1] |

| Molecular Formula | C₈H₆Br₂O₂[1] |

| Molecular Weight | 293.94 g/mol [2] |

| Canonical SMILES | C1=C(C=C(C=C1Br)CC(=O)O)Br |

| InChI | InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)[1] |

| Appearance | White to yellow solid[1] |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Where experimental data is not available, predicted values from computational models are provided.

Table 1: Physical Properties

| Property | Value | Notes |

| Melting Point | 135-139 °C | Predicted. For comparison, the melting point of the related 3-bromophenylacetic acid is 99-102 °C. |

| Boiling Point | 375.8 ± 37.0 °C at 760 mmHg | Predicted |

| pKa | 3.90 ± 0.10 | Predicted. This is based on the predicted pKa of the structurally similar 3,5-difluorophenylacetic acid. The electron-withdrawing nature of the bromine atoms is expected to make the carboxylic acid more acidic than unsubstituted phenylacetic acid (pKa ≈ 4.3). |

| Solubility | Insoluble in water | Predicted. Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |

Table 2: Computed Properties

| Property | Value |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 291.8785 |

| Monoisotopic Mass | 291.8785 |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 12 |

Spectral Data (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure and comparison with related compounds.

¹H NMR Spectrum (Predicted)

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the C2 position and a doublet or triplet for the proton at the C4 position, with coupling constants typical for meta-substituted benzene rings.

-

Methylene Protons: A singlet for the two protons of the methylene group (-CH₂-) is expected, likely in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-COOH) is expected at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectrum (Predicted)

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to bromine will be downfield.

-

Methylene Carbon: A signal for the methylene carbon is expected around δ 40-50 ppm.

Infrared (IR) Spectrum (Predicted)

-

O-H Stretch: A broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

-

C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹, can be attributed to C-Br stretching.

-

Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be in the 1450-1600 cm⁻¹ region.

Mass Spectrum (Predicted)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (293.94). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.

-

Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Synthesis of this compound

A plausible synthetic route for this compound involves the homologation of 3,5-dibromobenzoic acid via the Arndt-Eistert reaction. This multi-step process first converts the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired homologous carboxylic acid.

Protocol: Arndt-Eistert Homologation of 3,5-Dibromobenzoic Acid [2][3][4][5]

-

Acid Chloride Formation: 3,5-Dibromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dibromobenzoyl chloride.

-

Diazoketone Synthesis: The crude 3,5-dibromobenzoyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in diethyl ether is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0°C for a few hours. Excess diazomethane is carefully quenched by the dropwise addition of acetic acid.

-

Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver(I) oxide (Ag₂O) is added, followed by the addition of water. The mixture is then heated, typically to reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by TLC.

-

Workup and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system.

Determination of Melting Point

The melting point of a solid organic compound is a key physical property for identification and purity assessment.

Protocol: Capillary Melting Point Determination

-

A small amount of the dry, crystalline this compound is finely powdered.

-

A capillary tube is sealed at one end and the open end is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental chemical property.

Protocol: Isothermal Solubility Measurement

-

A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a thermostated vessel at a specific temperature.

-

Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.

-

After each addition, the mixture is allowed to equilibrate. The point at which no more solid dissolves, and a saturated solution is formed, is noted.

-

The concentration of the saturated solution can be determined by various analytical techniques, such as UV-Vis spectroscopy or HPLC, after filtering off the excess solid. This provides the quantitative solubility at that temperature.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration

-

A solution of this compound of known concentration is prepared in a suitable solvent (typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

-

The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH of the solution at the half-equivalence point.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are not widely published, this guide provides a detailed overview based on available information and reliable predictions. The provided experimental protocols offer a foundation for researchers to characterize this compound further in their own laboratories. As with any chemical, appropriate safety precautions should be taken when handling this compound.

References

3,5-Dibromophenylacetic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 3,5-Dibromophenylacetic acid, a compound of interest in biochemical research. The information is presented to be a valuable resource for professionals in drug development and scientific research.

Core Data Presentation

The fundamental quantitative data for this compound, identified by the CAS number 188347-49-1, are summarized in the table below for straightforward reference and comparison.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| CAS Number | 188347-49-1 |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the phenyl ring substituted with two bromine atoms at positions 3 and 5, and an acetic acid group.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and the elucidation of the molecular structure of this compound are not extensively published in dedicated papers. These fundamental properties are typically confirmed using a standard suite of analytical chemistry techniques.

Molecular Weight Determination: The molecular weight is calculated based on the molecular formula (C₈H₆Br₂O₂), which is derived from elemental analysis and confirmed by mass spectrometry. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the molecular mass with high precision.

Structure Elucidation: The molecular structure is typically elucidated using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the placement of substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid group (C=O and O-H stretching vibrations).

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.

The logical workflow for the characterization of a novel chemical entity like this compound is outlined in the diagram below.

Caption: Workflow for chemical structure characterization.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3,5-Dibromophenylacetic acid in a range of common solvents. This guide, therefore, provides a comprehensive experimental protocol for determining the solubility of this compound, alongside a framework for the systematic presentation and interpretation of the resulting data. This approach empowers researchers to generate the precise data required for their specific applications.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring substituted with two bromine atoms and an acetic acid group, suggests a moderate to low solubility in aqueous solutions and potentially higher solubility in organic solvents. Understanding its solubility profile is critical for a variety of applications in research and drug development, including:

-

Reaction Chemistry: Optimizing reaction conditions, including solvent selection and concentration, for synthesis and derivatization.

-

Purification: Developing effective crystallization and precipitation methods for isolating the compound with high purity.

-

Formulation Development: Designing appropriate delivery systems and formulations for preclinical and clinical studies.

-

Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis (e.g., HPLC, GC).

This guide presents a standardized methodology for the experimental determination of the solubility of this compound and a structured format for presenting the acquired data.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent. A conceptual understanding of these factors is crucial for selecting appropriate solvents for experimental determination and for interpreting the results.

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.[1] This protocol outlines the steps for its implementation.

Materials

-

This compound (solid, high purity)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for the shake-flask method of solubility determination.

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of each selected solvent to the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically requires 24 to 72 hours. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and structured format to facilitate comparison and analysis.

Tabulated Solubility Data

The following table provides a template for presenting the solubility data for this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Water | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Ethanol | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Methanol | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Acetone | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Ethyl Acetate | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Acetonitrile | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Dichloromethane | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

| Toluene | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 3,5-Dibromophenylacetic acid (CAS No. 188347-49-1), a compound utilized in biological studies to assess receptor activity and in the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential risks. This document synthesizes critical data from available Safety Data Sheets (SDS) to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical Identification

Proper identification is the first step in ensuring safe handling.

| Identifier | Value |

| Product Name | This compound[1][2][3] |

| Other Names | 2-(3,5-dibromophenyl)acetic acid, 3,5-dibromobeny acetic acid, 3,5-dibromobenzylic acid[3] |

| CAS Number | 188347-49-1[1][2] |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 297.94 g/mol |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classification according to the Globally Harmonized System (GHS).

GHS Hazard Classification [2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed |

| Skin irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Eye irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | STOT SE 3 | H335: May cause respiratory irritation |

GHS Label Elements

| Element | Description |

| Signal Word | Warning |

| Hazard Pictograms |  |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. |

| Precautionary Statements (Response) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |

| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Procedures

While detailed protocols for toxicological and physicochemical endpoint determination are not provided in standard Safety Data Sheets, this section outlines the necessary procedural protocols for safe handling, emergency response, and storage based on available SDS information.

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the steps to be taken.

Caption: Workflow for first-aid response to this compound exposure.

In the event of an accidental release, a structured response is required to ensure personnel safety and environmental protection.

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

-

Personal Protection: Don appropriate Personal Protective Equipment (PPE), including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, and safety goggles.

-

Containment: Prevent further spillage or leakage if it is safe to do so. Avoid the formation of dust.

-

Cleanup: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.

-

Decontamination: Once the material is collected, wash the spill site thoroughly.

-

Disposal: Dispose of the waste material and any contaminated items at an approved hazardous waste disposal plant.

Handling:

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust.[4]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Use only in a well-ventilated area or outdoors.[5]

-

Wear appropriate personal protective equipment (see Section 4).[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[4][5]

-

Store locked up.[5]

-

Incompatible Materials: Strong oxidizing agents.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.

-

Eyewash stations and safety showers must be close to the workstation location.[4]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on the potential for exposure during a given task.

Caption: Logic for selecting Personal Protective Equipment (PPE) for handling the compound.

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Stability and Reactivity

| Parameter | Description |

| Reactivity | No information available. |

| Chemical Stability | Stable under normal conditions.[4] |

| Hazardous Reactions | None under normal processing.[4] |

| Conditions to Avoid | Incompatible products. |

| Incompatible Materials | Strong oxidizing agents.[4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[4] |

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Other Endpoints: No data is available for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

Ecological Information:

-

The environmental impact of this product has not been fully investigated. It is advised to prevent its release into the environment.

Fire-Fighting Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides.[4] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4] |

Disposal Considerations

Waste from this chemical must be disposed of as hazardous waste. All disposal practices must be in accordance with local, regional, and national regulations. Waste generators must ensure complete and accurate classification of chemical waste. Do not flush into surface water or sanitary sewer systems.

References

The Potential Biological Activities of 3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromophenylacetic acid is a halogenated aromatic compound that has garnered interest primarily as a synthetic intermediate and a structural fragment in the design of biologically active molecules. While extensive studies on the independent biological activities of this compound are limited, its incorporation into more complex structures has been pivotal in the development of potent modulators of specific biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Introduction: The Role of this compound in Medicinal Chemistry

This compound belongs to the class of phenylacetic acids, which are known scaffolds in medicinal chemistry. The introduction of two bromine atoms onto the phenyl ring significantly alters the molecule's electronic and lipophilic properties, making it a valuable fragment in drug design. Halogenation, particularly with bromine, can enhance binding affinity to protein targets and improve pharmacokinetic profiles.

The primary documented application of this compound is in the synthesis of resiniferatoxin (RTX) analogs. RTX is a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation. Research has shown that modification of the A-region of RTX with structures derived from this compound can convert the molecule from an agonist to a potent antagonist of the TRPV1 receptor.[1] This observation underscores the potential of the 3,5-dibromophenylacetyl moiety in modulating the activity of therapeutically relevant targets.

Potential Biological Activities and Mechanisms of Action

Modulation of the TRPV1 Receptor

The most significant biological activity associated with the 3,5-dibromophenylacetyl group is the antagonism of the TRPV1 receptor. While this compound itself has not been extensively profiled as a TRPV1 antagonist, its incorporation into resiniferatoxin analogs has yielded compounds with high antagonistic potency.

Mechanism of Action: The proposed mechanism involves the interaction of the halogenated phenyl ring with specific residues within the binding pocket of the TRPV1 channel. The size and electronic nature of the bromine atoms are thought to play a crucial role in stabilizing the antagonist-bound conformation of the receptor, thereby preventing its activation by agonists like capsaicin. The extent of this antagonism has been observed to be dependent on the size of the halogen atom, with larger halogens generally leading to greater antagonistic activity.[1]

Inferred and Potential Activities

Based on the biological activities of structurally related compounds, several potential activities for this compound can be inferred:

-

Cytotoxicity: Studies on related brominated phenolic compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, have indicated potential cytotoxic effects against human intestinal and neuronal cells. This suggests that this compound could also exhibit some level of cytotoxicity, a property that could be explored in the context of anticancer research.

-

Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

It is crucial to emphasize that these are inferred activities and require experimental validation.

Quantitative Data Summary

| Compound | Target | Assay Type | Parameter | Value | Reference |

| 5'-Bromo-4-amino-resiniferatoxin | Rat TRPV1 | Radioligand Binding | Ki (antagonist) | 2.81 nM | [1] |

Table 1: Quantitative Data for a Resiniferatoxin Analog Containing a Brominated Phenyl Moiety.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the bromination of phenylacetic acid.

Materials:

-

Phenylacetic acid

-

Bromine

-

Iron(III) bromide (catalyst)

-

Suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve phenylacetic acid in the solvent in a round-bottom flask.

-

Add a catalytic amount of iron(III) bromide.

-

Slowly add a stoichiometric amount of bromine to the reaction mixture at room temperature, while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro TRPV1 Antagonist Assay (Calcium Imaging)

This protocol describes a general method to assess the TRPV1 antagonist activity of a compound using a cell-based calcium imaging assay.

Materials:

-

HEK293 cells stably expressing rat or human TRPV1

-

Fluo-4 AM calcium indicator dye

-

Capsaicin (TRPV1 agonist)

-

Test compound (this compound or its derivatives)

-

Assay buffer (e.g., HBSS)

Procedure:

-

Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations to the wells and incubate for a specified period.

-

Stimulate the cells with a known concentration of capsaicin.

-

Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Calculate the inhibition of the capsaicin-induced calcium influx by the test compound to determine its antagonist activity (IC50).

Signaling Pathways and Visualizations

The primary signaling pathway associated with the known biological context of this compound derivatives is the TRPV1 signaling pathway.

Caption: TRPV1 signaling pathway modulation by an agonist and an antagonist.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound serves as a valuable building block in medicinal chemistry, particularly in the development of TRPV1 receptor antagonists. While its independent biological activity profile remains largely unexplored, its role as a key structural fragment in potent bioactive molecules is well-documented. Future research should focus on:

-

Systematic Biological Screening: A comprehensive screening of this compound against a panel of biological targets to identify any novel, standalone activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound to understand the impact of the dibromo-substitution on biological activity.

-

Exploration of Other Targets: Investigating the potential of this scaffold in modulating other ion channels or enzymes where halogenated phenyl groups are known to play a role in binding.

By elucidating the full biological potential of this compound, new avenues for drug discovery and development may be uncovered.

References

A Technical Guide to 3,5-Dibromophenylacetic Acid and its Analogs: Exploring a Potential New Frontier in Analgesic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromophenylacetic acid and its analogs represent a class of compounds with significant, yet largely unexplored, potential in the field of medicinal chemistry. Drawing from structure-activity relationships of related halogenated phenylacetic acid derivatives, this technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action for this compound class. The central hypothesis is that this compound analogs may serve as potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways. This document outlines detailed, plausible experimental protocols for synthesis and biological evaluation, presents hypothetical quantitative data to guide future research, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

The phenylacetic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of halogen substituents, particularly bromine, onto the phenyl ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. While various halogenated phenylacetic acid derivatives have been explored, the 3,5-dibromo substitution pattern remains a comparatively under-investigated area.

This guide aims to consolidate the available information on related compounds to build a strong rationale for the investigation of this compound and its analogs. By examining the structure-activity relationships of similar molecules, particularly in the context of TRPV1 antagonism, we can project the potential of this class of compounds as novel analgesics.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through several established organic chemistry routes. A plausible and efficient method starts from the readily available 3,5-dibromotoluene.

Proposed Synthesis of this compound

A potential synthetic route is outlined below:

-

Bromination of the Benzylic Position: 3,5-Dibromotoluene is subjected to free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux. This yields 3,5-dibromobenzyl bromide.

-

Cyanation: The resulting benzyl bromide is then converted to 3,5-dibromophenylacetonitrile via nucleophilic substitution with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF).

-

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group affords this compound.

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the above protocol or by using alternative starting materials. For instance, analogs with different substituents on the phenyl ring can be prepared from the corresponding substituted toluenes. Ester and amide analogs can be readily synthesized from this compound using standard esterification and amidation conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound

Step 1: Synthesis of 3,5-Dibromobenzyl Bromide

-

To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dibromophenylacetonitrile

-

Dissolve the crude 3,5-dibromobenzyl bromide in dimethylformamide.

-

Add sodium cyanide (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a solution of 3,5-dibromophenylacetonitrile in a mixture of ethanol and water, add sodium hydroxide (3 equivalents).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

In Vitro Evaluation of TRPV1 Antagonism

Cell-Based Calcium Influx Assay:

-

Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are seeded in 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds (analogs of this compound) are pre-incubated with the cells for a defined period.

-

The TRPV1 agonist, capsaicin, is then added to stimulate calcium influx.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The inhibitory effect of the test compounds is calculated as a percentage of the response to capsaicin alone.

-

IC50 values are determined from the dose-response curves.

Quantitative Data

While experimental data for this compound and its direct analogs are not yet available in the public domain, the following table presents hypothetical data based on the expected trends from related compounds. This data is intended to serve as a benchmark for future experimental work.

| Compound | Substitution Pattern | Predicted TRPV1 IC50 (nM) | Predicted Analgesic Efficacy (in vivo model) |

| 1 | 3,5-Dibromo | 150 | Moderate |

| 2 | 3,5-Dichloro | 250 | Moderate |

| 3 | 3-Bromo-5-methoxy | 80 | High |

| 4 | 3-Bromo-5-trifluoromethyl | 300 | Low |

| 5 | 3,5-Dibromo (amide derivative) | 50 | High |

| 6 | 3,5-Dibromo (ester derivative) | 120 | Moderate |

Proposed Mechanism of Action and Signaling Pathways

The primary hypothesized mechanism of action for the analgesic effects of this compound analogs is the antagonism of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. Its activation by various stimuli, including heat, protons, and endogenous ligands, leads to the sensation of pain.

By blocking the TRPV1 channel, this compound analogs could prevent the influx of cations and the subsequent depolarization of sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system.

Signaling Pathway Downstream of TRPV1 Activation:

Caption: Proposed mechanism of TRPV1 antagonism by this compound analogs.

Experimental Workflow for Synthesis and Evaluation:

Caption: Workflow for the synthesis and evaluation of this compound and its analogs.

Conclusion and Future Directions

This compound and its analogs present a promising, yet underexplored, avenue for the development of novel analgesic agents. Based on the established roles of halogenated phenylacetic acids and the critical importance of the TRPV1 channel in pain signaling, there is a strong rationale for the systematic investigation of this compound class.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound analogs with diverse functional groups.

-

In Vitro Screening: Comprehensive in vitro screening of these analogs against the TRPV1 receptor and other relevant pain targets.

-

In Vivo Efficacy: Evaluation of the most promising candidates in preclinical models of inflammatory and neuropathic pain.

-

Pharmacokinetic and Toxicological Profiling: Determination of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the discovery of a new generation of safe and effective analgesics.

The Genesis and Synthetic Evolution of 3,5-Dibromophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromophenylacetic acid, a halogenated aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry, particularly in the development of transient receptor potential vanilloid 1 (TRPV1) channel modulators. This in-depth technical guide elucidates the likely historical synthesis pathways, detailed experimental protocols for its preparation, and its role in contemporary drug discovery. While a singular "discovery" paper is not prominent in the historical literature, its synthesis relies on well-established organic chemistry principles. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its application as a key intermediate.

Introduction

This compound (CAS No. 188347-49-1) is a disubstituted phenylacetic acid derivative characterized by the presence of two bromine atoms on the phenyl ring.[1] Its structural features make it an important intermediate in the synthesis of more complex molecules, particularly in the field of pharmacology. The presence of the bromine atoms allows for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This guide explores the compound's history through the lens of its synthesis and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 188347-49-1 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-159 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

Note: Physical properties can vary slightly depending on the purity of the compound.

Historical Context and Plausible Synthetic Evolution

Retrosynthetic Analysis

The logical disconnection of this compound points to two key precursors: 3,5-dibromobenzyl cyanide and a 3,5-dibromobenzyl Grignard reagent.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of this compound based on established organic chemistry methodologies.

Method 1: Synthesis via Hydrolysis of 3,5-Dibromobenzyl Cyanide

This two-step method involves the initial bromination of 3,5-dibromotoluene to form the corresponding benzyl bromide, followed by cyanation and subsequent hydrolysis.

Caption: Workflow for the synthesis of this compound via the nitrile hydrolysis pathway.

Step 1: Synthesis of 3,5-Dibromobenzyl Bromide

-

Materials: 3,5-Dibromotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 3,5-dibromobenzyl bromide, which can be used in the next step without further purification.

-

Step 2: Synthesis of 3,5-Dibromobenzyl Cyanide

-

Materials: 3,5-Dibromobenzyl Bromide, Sodium Cyanide (NaCN), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the crude 3,5-dibromobenzyl bromide (1 equivalent) in DMSO.

-

Carefully add sodium cyanide (1.2 equivalents) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 3,5-dibromobenzyl cyanide.

-

Step 3: Synthesis of this compound

-

Materials: 3,5-Dibromobenzyl Cyanide, Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

To a mixture of concentrated sulfuric acid and water (1:1 v/v), add 3,5-dibromobenzyl cyanide (1 equivalent).

-

Heat the mixture to reflux for 6-8 hours, until the nitrile is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

-

Method 2: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from 3,5-dibromobenzyl halide, followed by carboxylation with solid carbon dioxide (dry ice).

Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.

Step 1: Formation of 3,5-Dibromobenzylmagnesium Bromide

-

Materials: 3,5-Dibromobenzyl Bromide, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Iodine crystal (for initiation).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 3,5-dibromobenzyl bromide (1 equivalent) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining solution of the bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Step 2: Carboxylation and Workup

-

Materials: 3,5-Dibromobenzylmagnesium Bromide solution, Solid carbon dioxide (dry ice), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

In a separate flask, place an excess of crushed dry ice and cover it with anhydrous diethyl ether.

-

Slowly pour the Grignard solution onto the dry ice-ether slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

-

Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure this compound.

-

Application in Drug Discovery: A TRPV1 Modulator Intermediate

This compound has been utilized in biological studies, notably in the evaluation of receptor activity and conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands. The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. The phenylacetic acid moiety of this compound serves as a key scaffold that can be incorporated into larger molecules designed to interact with the TRPV1 receptor.

References

3,5-Dibromophenylacetic Acid: An Assessment of its Role in Proteomics Research

Initial investigations into the applications of 3,5-Dibromophenylacetic acid within the field of proteomics have found no significant, documented role for this compound. Extensive searches of scientific literature and chemical databases did not yield evidence of its use as a chemical probe, for protein modification, or in mass spectrometry-based proteomics studies.

While a variety of brominated compounds are utilized in biochemical research, this compound does not appear to be one of them. The compound is commercially available and has been used in biological studies, for instance, to evaluate receptor activity and in the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands[1]. However, this application is distinct from the typical methodologies and objectives of proteomics research.

Proteomics, the large-scale study of proteins, heavily relies on techniques for protein identification, quantification, and the characterization of post-translational modifications and interactions. This often involves the use of specific chemical reagents for protein labeling, cross-linking, or enrichment. For example, dibromomaleimides are a class of reagents used for protein modification and disulfide bridging[2]. Similarly, other halogenated compounds may serve as building blocks in the synthesis of more complex molecules with applications in proteomics, such as kinase inhibitors derived from precursors like 3,5-Dibromo-4-methoxybenzoic acid[3].

Despite the existence of such related compounds and techniques, there is a notable absence of this compound in the proteomics literature. Searches for its application in protein modification, as a chemical probe for activity-based protein profiling, or in workflows involving mass spectrometry did not return any relevant results.

References

Theoretical and Experimental Insights into 3,5-Dibromophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3,5-Dibromophenylacetic acid (DBPAA). While direct experimental and theoretical studies on this specific molecule are limited in publicly available literature, this document consolidates information from closely related analogs to present a robust profile. This guide covers plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and potential biological activities based on structure-activity relationships of similar halogenated aromatic compounds. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Furthermore, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential analysis of this compound.

Introduction

This compound is a halogenated derivative of phenylacetic acid. The introduction of two bromine atoms onto the phenyl ring is expected to significantly influence its chemical reactivity, lipophilicity, and biological activity compared to the parent compound. Halogenated organic acids are of considerable interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, this compound has been noted for its use in biological studies to evaluate receptor activity, particularly as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] This guide aims to provide a foundational understanding of DBPAA by extrapolating from the known chemistry and biology of analogous compounds.

Physicochemical and Spectroscopic Data (Predicted)

Due to the scarcity of direct experimental data for this compound, the following tables present predicted physicochemical properties and expected spectroscopic characteristics. These predictions are based on standard computational models and comparison with structurally similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| IUPAC Name | 2-(3,5-dibromophenyl)acetic acid | --- |

| CAS Number | 188347-49-1 | [1] |

| Molecular Formula | C₈H₆Br₂O₂ | --- |

| Molecular Weight | 309.94 g/mol | --- |

| Melting Point | 150-160 °C | Estimated based on substituted phenylacetic acids. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). | Increased lipophilicity due to bromine atoms. |

| pKa | ~4.0 | Similar to other phenylacetic acids, with slight modification by electron-withdrawing bromine atoms. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals and Features |

| ¹H NMR | Aromatic protons: Two signals in the 7.0-8.0 ppm range (one triplet for H4, one doublet for H2/H6). Methylene protons (-CH₂-): A singlet around 3.6-3.8 ppm. Carboxylic acid proton (-COOH): A broad singlet > 10 ppm. |

| ¹³C NMR | Carboxylic carbon (~175-180 ppm), Quaternary aromatic carbons attached to bromine (~120-125 ppm), Other aromatic carbons (~130-140 ppm), Methylene carbon (~40-45 ppm). |

| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band from 2500-3300. C=O stretch (carboxylic acid): 1700-1725. C-Br stretch: 500-600. Aromatic C=C stretches: ~1600, 1475. |

| Mass Spec (EI) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). Fragments corresponding to loss of -COOH, and subsequent loss of Br. |

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dibromotoluene. This multi-step synthesis involves a free-radical bromination of the methyl group followed by conversion to a nitrile and subsequent hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dibromobenzyl bromide

-

To a solution of 3,5-dibromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3,5-dibromobenzyl bromide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3,5-Dibromobenzyl cyanide

-

Dissolve the 3,5-dibromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dibromobenzyl cyanide.

Step 3: Synthesis of this compound

-

To the crude 3,5-dibromobenzyl cyanide, add an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution or TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Theoretical Studies: A Proposed Computational Approach

While no specific theoretical studies on this compound have been published, a robust computational analysis can be proposed based on methodologies applied to similar molecules. Density Functional Theory (DFT) is a powerful tool for this purpose.

A typical computational study would involve:

-

Geometry Optimization: The molecular structure would be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation.

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies would confirm the optimized structure as a true minimum on the potential energy surface and allow for the prediction of IR and Raman spectra.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into intramolecular interactions and charge distribution.

-

Molecular Docking: If a biological target is known or suspected (e.g., TRPV1), molecular docking studies could predict the binding affinity and interactions of this compound with the protein's active site.

Potential Biological Activities

The biological profile of this compound is not well-documented. However, based on the activities of structurally related compounds, several potential areas of interest can be proposed.

-

Antimicrobial Activity: The presence of bromine atoms on an aromatic ring is often associated with antimicrobial properties. Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.

-

Enzyme Inhibition: Phenylacetic acid derivatives can interact with various enzymes. The dibromo substitution pattern could confer specificity and potency for certain enzyme targets.

-

TRPV1 Ligand Activity: As mentioned, this compound has been used in studies related to TRPV1, suggesting it may act as a modulator of this ion channel, which is involved in pain and inflammation pathways.

Conclusion

This compound represents an intriguing molecule with potential applications in medicinal chemistry and organic synthesis. While direct experimental data remains limited, this technical guide provides a comprehensive, albeit predictive, foundation for researchers. The proposed synthetic route offers a clear path to obtaining this compound for further study. The predicted spectroscopic and physicochemical data provide a baseline for characterization. Furthermore, the outlined theoretical approaches and hypothesized biological activities aim to stimulate and guide future research into the properties and applications of this and related halogenated phenylacetic acid derivatives. Empirical validation of these predictions is a crucial next step in unlocking the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-Dibromophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes the Willgerodt-Kindler reaction, a robust method for converting aryl ketones into their corresponding carboxylic acids.

Introduction

This compound and its derivatives are important intermediates in the development of various organic compounds. The presence of two bromine atoms on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for a wide range of molecular structures. The Willgerodt-Kindler reaction provides a reliable pathway to synthesize this compound from the readily available 3,5-dibromoacetophenone. This reaction involves the conversion of the ketone to a thioamide, followed by hydrolysis to yield the desired carboxylic acid.[1][2][3]

Overall Reaction Scheme

The synthesis of this compound is a two-step process starting from 3,5-dibromoacetophenone, as illustrated below:

Step 1: Willgerodt-Kindler Reaction

3,5-Dibromoacetophenone reacts with morpholine and sulfur to form N-(3,5-dibromophenylacetyl)morpholine sulfide.

Step 2: Hydrolysis

The intermediate thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.[4]

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | 3,5-Dibromoacetophenone | Morpholine, Sulfur | N-(3,5-dibromophenylacetyl)morpholine sulfide | 80-90 | >95 |

| 2 | N-(3,5-dibromophenylacetyl)morpholine sulfide | Sulfuric Acid or Sodium Hydroxide | This compound | 80-90 | >98 |

Note: Yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.[4]

Experimental Protocols

Materials and Equipment:

-

3,5-Dibromoacetophenone

-

Morpholine

-

Sulfur powder

-

Sulfuric acid (50% w/w) or Sodium hydroxide

-

Chloroform

-

Ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Protocol 1: Synthesis of N-(3,5-dibromophenylacetyl)morpholine sulfide (Willgerodt-Kindler Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (4 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The internal temperature will rise to approximately 175°C. Maintain reflux for 2-5 hours.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the cooled mixture in chloroform.

-

Wash the chloroform solution sequentially with an equal volume of water, then with dilute hydrochloric acid to remove excess morpholine, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3,5-dibromophenylacetyl)morpholine sulfide. This intermediate can be used in the next step without further purification.

-

Protocol 2: Hydrolysis of N-(3,5-dibromophenylacetyl)morpholine sulfide to this compound

Acidic Hydrolysis:

-

Reaction Setup: Place the crude N-(3,5-dibromophenylacetyl)morpholine sulfide in a round-bottom flask. Add a 50% (by weight) solution of sulfuric acid.[4]

-

Reaction Execution: Heat the mixture under reflux for 10 hours.[4]

-

Work-up and Purification:

-

Cool the hydrolysis mixture to room temperature.

-

Extract the mixture with three portions of ether.

-

Combine the ether extracts and wash with a 10-15% sodium hydroxide solution.

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with three portions of ether.

-

Combine the final ether extracts, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation to yield this compound.

-

The crude product can be further purified by recrystallization.

-

Basic Hydrolysis (Alternative):

-

Reaction Setup: To the crude N-(3,5-dibromophenylacetyl)morpholine sulfide, add a 10% solution of sodium hydroxide in a mixture of alcohol and water.[4]

-

Reaction Execution: Heat the mixture under reflux for 10 hours.

-

Work-up and Purification:

-

Distill off most of the alcohol.

-

Add water to the residue and acidify with concentrated hydrochloric acid.

-

Extract the mixture with three portions of ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Remove the ether by rotary evaporation to yield the crude product.

-

Recrystallize to obtain pure this compound.

-

Visualizations

Caption: Synthetic workflow for this compound.

References

detailed experimental protocol for 3,5-Dibromophenylacetic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 3,5-Dibromophenylacetic acid, a valuable building block in the development of novel pharmaceutical compounds. The protocol outlines a reliable synthetic route starting from commercially available materials.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of a wide range of biologically active molecules. The presence of two bromine atoms on the phenyl ring offers versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. This protocol details a four-step synthesis to obtain this compound with high purity.